molecular formula C7H13NO3 B115367 Methyl 4-hydroxypiperidine-2-carboxylate CAS No. 144913-66-6

Methyl 4-hydroxypiperidine-2-carboxylate

Cat. No.: B115367
CAS No.: 144913-66-6
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 337464-25-2) is a piperidine derivative with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . It is characterized by a hydroxyl group at the 4-position of the piperidine ring and a methyl ester at the 2-position. This compound is typically stored under inert conditions at 2–8°C and has a purity of ≥97% . It is widely used in pharmaceutical research as a building block for drug discovery due to its versatile heterocyclic structure. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxypiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Methyl 4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The following compounds are structurally related to Methyl 4-hydroxypiperidine-2-carboxylate, differing in substituents, stereochemistry, or functional groups:

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
  • CAS : 63088-78-8
  • Similarity Score : 0.95
  • Key Differences : The hydroxyl group is at the 5-position instead of the 4-position, and the carboxylic acid replaces the methyl ester. This alters solubility and reactivity, making it more polar.
Methyl 4-Chloropyridine-2-carboxylate Hydrochloride
  • CAS : 176977-85-8
  • Key Differences : The hydroxyl group is replaced by chlorine, and the piperidine ring is aromatic (pyridine). The electron-withdrawing chlorine increases stability but reduces nucleophilicity .
Ethyl 4-Hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • CAS : 173943-92-5
(2R,4R)-Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride
  • CAS : 1104460-09-4
  • Key Differences : Stereoisomerism at the 2- and 4-positions influences chiral recognition in drug-receptor interactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
This compound HCl C₇H₁₄ClNO₃ 195.64 ≥97% Inert atmosphere, 2–8°C
Ethyl 2-(piperidin-4-yl)acetate HCl C₉H₁₈ClNO₂ 207.70 ≥95% RT or Blue Ice
Methyl 4-chloropyridine-2-carboxylate HCl C₇H₇Cl₂NO₂ 208.05 N/A Not specified
(2R,4R)-Isomer HCl C₇H₁₄ClNO₃ 195.64 95% RT

Data compiled from .

  • Solubility : this compound hydrochloride is soluble in water (e.g., 10 mM stock solution) , whereas ethyl analogs like Ethyl 2-(piperidin-4-yl)acetate may exhibit lower aqueous solubility due to the longer alkyl chain .
  • Stability : Chlorinated derivatives (e.g., Methyl 4-chloropyridine-2-carboxylate) are more stable under acidic conditions compared to hydroxylated analogs .

Biological Activity

Methyl 4-hydroxypiperidine-2-carboxylate (MHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MHP is characterized by a piperidine ring with hydroxyl and carboxylate functional groups, which contribute to its reactivity and biological interactions. The compound can be represented structurally as follows:

Methyl 4 hydroxypiperidine 2 carboxylate C7H13NO3\text{Methyl 4 hydroxypiperidine 2 carboxylate }\quad \text{C}_7\text{H}_{13}\text{N}\text{O}_3

MHP exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission. The compound is known to act as a macrocyclization inhibitor , which prevents the formation of macrocyclic compounds from linear precursors, a property valuable in drug design.

Neuroprotective Effects

Research indicates that MHP may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. Its mechanism involves modulation of neurotransmitter activity and inhibition of neurotoxic pathways.

Biological Activities

MHP has been studied for various biological activities, including:

  • Neuroprotection : Potentially protects neurons from damage associated with neurodegenerative diseases.
  • Enzyme Inhibition : Acts as an inhibitor for certain enzymes, influencing biochemical pathways related to neurotransmission.
  • Pharmacological Applications : Investigated as a precursor for developing pharmaceuticals targeting neurological disorders.

Case Studies and Experimental Data

  • Neuroprotective Studies :
    • A study highlighted MHP's ability to reduce oxidative stress in neuronal cells, suggesting its potential in mitigating neurodegenerative conditions such as Alzheimer's disease.
    • In vitro assays demonstrated that MHP could enhance cell viability in models of oxidative stress-induced neuronal injury.
  • Enzyme Interaction Studies :
    • Interaction studies revealed that MHP binds to specific receptors involved in neurotransmitter release, modulating their activity and providing insights into its neuroprotective mechanisms .
  • Synthesis and Applications :
    • MHP serves as a chiral building block in synthesizing complex organic molecules, demonstrating versatility in medicinal chemistry applications.

Comparative Analysis with Similar Compounds

To better understand MHP's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundNeuroprotection, enzyme inhibitionMacrocyclization inhibition
Piperidine derivativesAntimicrobial, anti-inflammatoryVarious enzyme interactions
Other hydroxypiperidine compoundsVariable biological activitiesDepends on specific functional groups

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxypiperidine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification of 4-hydroxypiperidine-2-carboxylic acid with methanol under acidic catalysis. Optimization involves adjusting reaction parameters such as temperature (70–90°C), solvent polarity, and catalyst concentration (e.g., sulfuric acid or thionyl chloride). Purity can be enhanced using recrystallization in ethanol/water mixtures, as noted in protocols for structurally similar piperidine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the ester group (COOCH3_3) and hydroxyl (-OH) positions.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., [M+H]+^+ at m/z 175.12).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%) .

Q. How can researchers ensure the purity of this compound for pharmacological studies?

Purity is critical for reproducibility. Use a combination of:

  • Column chromatography with silica gel and eluents like ethyl acetate/hexane.
  • Thermogravimetric analysis (TGA) to detect residual solvents.
  • Karl Fischer titration for moisture content (<0.5%) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include resolving hydrogen bonding networks and ring puckering. SHELXL (part of the SHELX suite) enables robust refinement against high-resolution data by:

  • Applying restraints to bond lengths/angles for disordered regions.
  • Modeling hydrogen atoms using riding positions.
  • Analyzing residual density maps to correct for overfitting .

Q. How does the puckering conformation of the piperidine ring impact the compound’s reactivity and biological activity?

The Cremer-Pople puckering parameters (e.g., q2q_2, ϕ2\phi_2) quantify out-of-plane deviations. For this compound, chair or twist-boat conformations may influence hydrogen-bonding capacity and steric interactions. Use ORTEP-III to visualize thermal ellipsoids and validate puckering via torsion-angle plots .

Q. What computational methods are suitable for predicting the tautomeric stability of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate energy differences between tautomers. Solvent effects (e.g., polarizable continuum models) must be included to account for hydrogen-bond stabilization in aqueous environments .

Q. How should researchers resolve contradictions in reported pharmacological data for piperidine derivatives?

Discrepancies in IC50_{50} values or receptor binding affinities often stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Stereochemical purity : Verify enantiomeric excess via chiral HPLC.
  • Metabolic stability : Include controls for cytochrome P450 interference .

Q. What strategies mitigate ring-opening side reactions during functionalization of this compound?

To preserve the piperidine ring during alkylation or acylation:

  • Use mild bases (e.g., K2_2CO3_3) instead of strong nucleophiles.
  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers.
  • Monitor reactions via in situ IR spectroscopy for carbonyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
Methyl 4-hydroxypiperidine-2-carboxylate

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